molecular formula C18H21ClN2O3S B11620541 N-(5-Chloro-2-methylphenyl)-2-[N-(2,3-dimethylphenyl)methanesulfonamido]acetamide

N-(5-Chloro-2-methylphenyl)-2-[N-(2,3-dimethylphenyl)methanesulfonamido]acetamide

Cat. No.: B11620541
M. Wt: 380.9 g/mol
InChI Key: RTGYDVZSDWXYHR-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methylphenyl)-2-[N-(2,3-dimethylphenyl)methanesulfonamido]acetamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted phenyl ring, a dimethylphenyl group, and a methanesulfonamido group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2-methylphenyl)-2-[N-(2,3-dimethylphenyl)methanesulfonamido]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methylaniline and 2,3-dimethylbenzenesulfonyl chloride.

    Formation of Intermediate: The 5-chloro-2-methylaniline reacts with 2,3-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form an intermediate sulfonamide.

    Acetylation: The intermediate sulfonamide is then acetylated using acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and process automation.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-methylphenyl)-2-[N-(2,3-dimethylphenyl)methanesulfonamido]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of the chloro group.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Possible development as a pharmaceutical agent with specific biological activity.

    Industry: Use in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-methylphenyl)-2-[N-(2,3-dimethylphenyl)methanesulfonamido]acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Chloro-2-methylphenyl)-2-[N-(2,3-dimethylphenyl)methanesulfonamido]acetamide: can be compared with other sulfonamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and dimethylphenyl groups, which may confer unique chemical and biological properties compared to other sulfonamide derivatives.

Properties

Molecular Formula

C18H21ClN2O3S

Molecular Weight

380.9 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(2,3-dimethyl-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C18H21ClN2O3S/c1-12-6-5-7-17(14(12)3)21(25(4,23)24)11-18(22)20-16-10-15(19)9-8-13(16)2/h5-10H,11H2,1-4H3,(H,20,22)

InChI Key

RTGYDVZSDWXYHR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N(CC(=O)NC2=C(C=CC(=C2)Cl)C)S(=O)(=O)C)C

Origin of Product

United States

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